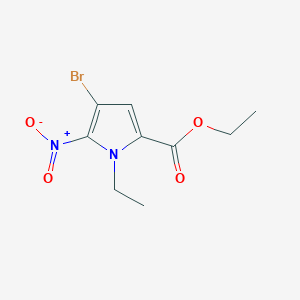

Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a bromine atom at position 4, a nitro group at position 5, and an ethyl ester at position 2. This compound is synthesized via sequential reactions starting from pyrrole, involving acylation, bromination with N-bromosuccinimide (NBS), nucleophilic substitution, and nitration with fuming nitric acid, achieving a total yield of 64.3% . Its structure is confirmed by ¹H NMR and mass spectrometry (MS), which are critical for identifying substituent positions and verifying purity . The nitro and bromine substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the bromination of 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 is highly reactive in cross-coupling reactions due to the electron-withdrawing effects of the nitro group at position 5, which activates the aryl bromide for substitution. Key reactions include:

Suzuki-Miyaura Coupling

-

Reacts with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives.

-

Typical conditions: DME/H₂O solvent, Na₂CO₃ base, 80–100°C, 12–24 hours.

Buchwald-Hartwig Amination

-

Forms C–N bonds with primary/secondary amines using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos).

-

Yields range from 60–85% depending on steric hindrance.

Comparative Reactivity of Halogens in Analogous Pyrroles

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Ethyl 5-bromo-pyrrole-2-carboxylate | 78 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |

| Amination | 4-Bromo-1-ethyl-pyrrole | 65 | Pd₂(dba)₃, Xantphos, toluene |

Reduction of the Nitro Group

The nitro group at position 5 can be selectively reduced to an amine, enabling further functionalization:

Catalytic Hydrogenation

-

H₂ (1–3 atm) over Raney Ni or Pd/C in ethanol at 25–50°C yields the corresponding amine.

-

Over-reduction of the pyrrole ring is minimized by using mild conditions.

Chemical Reduction

-

Fe/HCl or SnCl₂/HCl in refluxing ethanol achieves nitro-to-amine conversion.

-

The amine intermediate can undergo acylation or alkylation to introduce diverse substituents.

Ester Hydrolysis and Derivatives

The ethyl ester at position 2 undergoes hydrolysis to form a carboxylic acid, which serves as a precursor for further reactions:

Acidic/Basic Hydrolysis

-

Basic conditions : 2M NaOH in EtOH/H₂O (1:1), reflux, 6 hours → 85% yield of carboxylic acid.

-

Acidic conditions : Concentrated HCl in dioxane, 80°C, 12 hours → 78% yield.

Transesterification

-

Reacts with methanol or other alcohols under acidic (H₂SO₄) or basic (NaOMe) conditions to form alternative esters.

Electrophilic Aromatic Substitution

Despite the electron-withdrawing nitro group, the pyrrole ring can undergo electrophilic substitution at the less hindered position 3 under strongly activating conditions:

Nitration

-

Requires fuming HNO₃/H₂SO₄ at 0°C, but competing side reactions (e.g., ester hydrolysis) limit utility .

Sulfonation

Metal-Catalyzed Functionalization

Direct C–H Activation

-

Pd(OAc)₂ with ligands (e.g., PivOH) enables arylation at position 3 in DMA at 120°C .

-

Yields depend on directing groups; the ester may weakly direct metallation.

Stability and Side Reactions

-

Nitro Group Instability : Prolonged exposure to light or heat may cause decomposition.

-

Ester Hydrolysis Competition : Cross-coupling reactions in aqueous media may partially hydrolyze the ester.

Scientific Research Applications

Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring, with a bromine atom at the 4-position, a nitro group at the 5-position, and an ethyl ester at the 2-position. It has a molecular weight of approximately 291.10 g/mol. This compound is researched for its potential use in medicinal chemistry and material sciences because of its structure and reactivity.

Potential Applications

- Medicinal Chemistry The presence of a bromine atom and a nitro group on the pyrrole ring may enhance its reactivity and biological activity compared to other derivatives, creating opportunities for diverse applications in chemical synthesis and medicinal chemistry. Research, though limited, suggests potential pharmacological properties in compounds with similar structures, so further studies are needed to understand its specific biological effects and mechanisms of action to aid in drug design processes.

- Material Sciences The compound's unique structural properties and reactivity profiles make it an interesting subject for material sciences. Its applications could include polymers, indigoid dyes, and usage as a catalyst for polymerization processes . It can also act as a corrosion inhibitor, preservative, and solvent for resin and terpenes .

- Chemical Synthesis: this compound is crucial in synthesizing more complex molecules and exploring the compound's reactivity in different environments. Its synthesis typically involves several steps, including the formation of the pyrrole ring, introduction of the bromine atom, and introduction of the nitro group and ethyl ester. Controlled synthesis methods allow for specific substituents. The ester group allows for further functionalization, which enables the compound to be tailored for specific applications.

- Interaction Studies: Interaction studies involving this compound focus on its binding affinities and interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies are being conducted to understand the pharmacodynamics and pharmacokinetics of this compound to aid in drug design processes.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and nitro groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Structural Isomers and Substituted Pyrroles

Ethyl 5-bromo-1H-pyrrole-2-carboxylate (CAS 740813-37-0)

- Molecular Formula: C₇H₈BrNO₂

- Substituents : Bromine at position 5 (vs. position 4 in the target compound).

- Synthesis : Produced via bromination of ethyl 1H-pyrrole-2-carboxylate with NBS in THF/water .

- Key Differences : The bromine position alters reactivity. For instance, electrophilic substitution favors position 5 in unsubstituted pyrroles, but steric hindrance from the 1-ethyl group in the target compound may redirect reactivity.

Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate

- Substituents : 4-Bromophenyl at position 5 and methyl at position 3.

- Properties: The bulky aryl group increases hydrophobicity compared to the nitro group in the target compound.

Nitro-Substituted Analogs

Ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate

- Key Feature : Lacks the 1-ethyl group present in the target compound.

Fused-Ring Derivatives

Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

- Structure : Pyrrole fused with a pyridine ring.

- Properties: The fused aromatic system increases π-conjugation, altering electronic properties (e.g., redshift in UV-Vis spectra) compared to the non-fused target compound. This enhances applications in optoelectronics .

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

- Structure : Pyrazole core vs. pyrrole.

- Reactivity : Pyrazoles exhibit higher thermal stability and distinct coordination chemistry due to the N–N bond, making them preferred in metal-organic frameworks (MOFs) .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, reducing electron density at the pyrrole ring and directing further substitutions to specific positions. In contrast, bromine acts as a moderate electron-withdrawing group but can participate in halogen bonding .

- Steric Effects : The 1-ethyl group in the target compound introduces steric hindrance, which may limit access to the reactive pyrrole nitrogen, unlike unsubstituted analogs like ethyl 5-bromo-1H-pyrrole-2-carboxylate .

- Synthetic Utility : The target compound’s nitro group facilitates reduction to amines, enabling diversification into bioactive molecules, whereas bromophenyl-substituted analogs are more suited for cross-coupling reactions .

Biological Activity

Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with significant potential in medicinal chemistry and material science. Its unique structural features, including a bromine atom and a nitro group, suggest promising biological activities that warrant further investigation.

Structural Overview

The compound has the molecular formula C9H10BrN2O2 and a molecular weight of approximately 291.10 g/mol. The pyrrole ring structure, characterized by its nitrogen content and substituents, plays a crucial role in its biological interactions. Below is a summary of its structural characteristics:

| Feature | Details |

|---|---|

| Molecular Formula | C9H10BrN2O2 |

| Molecular Weight | 291.10 g/mol |

| Functional Groups | Bromine, Nitro, Ethyl Ester |

| Ring Structure | Pyrrole |

Antimicrobial Activity

Pyrrole derivatives have been noted for their antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | Methicillin-resistant Staphylococcus epidermidis | 8 |

| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Staphylococcus aureus | 0.125 |

| Ethyl 5-bromo-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis | 5 |

These studies suggest that the presence of halogen substituents can enhance the antibacterial potency of pyrrole derivatives.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Pyrrole compounds often interact with enzymes through competitive inhibition or by acting as non-substrate inhibitors.

- DNA Intercalation : The planar structure of the pyrrole ring allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.

- Receptor Modulation : These compounds may also bind to specific receptors or proteins, influencing various signaling pathways within cells.

Case Studies and Research Findings

While direct studies on this compound are scarce, research into similar compounds provides valuable insights:

Study on Anticancer Activity

A study examining pyrrole derivatives indicated that certain modifications led to increased cytotoxicity against cancer cell lines. The incorporation of nitro groups was particularly noted for enhancing apoptotic activity in tumor cells.

Research on Antimicrobial Efficacy

Another investigation into pyrrole-based compounds demonstrated that those with bromine and nitro substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via substitution or coupling reactions on a pyrrole core. A common method involves reacting ethyl 3-substituted pyrrole-2-carboxylate derivatives with brominating agents (e.g., N-bromosuccinimide) followed by nitration. For example, analogous syntheses of ethyl pyrrole carboxylates use acyl chloride coupling under basic conditions (e.g., pyridine or DIPEA) at 0–25°C, achieving yields of 23–50% . Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitration.

- Catalyst screening : Lewis acids like FeCl₃ may enhance bromination regioselectivity.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s derivatives (e.g., ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) are analyzed using SHELX programs for structure solution and refinement. Key parameters include:

- Bond lengths/angles : Validate against DFT-calculated values.

- Hydrogen bonding : N–H⋯O and C–H⋯O interactions are mapped to confirm packing stability .

- ORTEP visualization : Anisotropic displacement ellipsoids are generated via WinGX/ORTEP for Windows .

Q. What spectroscopic techniques are used for characterization?

- ¹H NMR : Peaks for the ethyl ester (δ ~4.2–4.3 ppm, q; δ ~1.3 ppm, t) and nitro group (deshielding adjacent protons) are diagnostic .

- ESI-MS : Molecular ion peaks ([M+1]⁺/[M+Na]⁺) confirm molecular weight. Bromine isotopes (e.g., m/z 390.1/392.1 for [M⁺]) validate brominated analogs .

- IR spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹) and ester C=O (~1700 cm⁻¹) are critical .

Advanced Research Questions

Q. How do substituents (bromo, nitro, ethyl) influence the compound’s reactivity in cross-coupling reactions?

- Bromo group : Acts as a leaving site in Suzuki-Miyaura couplings. Steric hindrance from the ethyl group may reduce reactivity, necessitating PdCl₂(dppf) catalysts .

- Nitro group : Electron-withdrawing effects stabilize intermediates but may deactivate the pyrrole ring. Reduction to NH₂ (via H₂/Pd-C) can alter reactivity .

- Ethyl ester : Hydrolysis to carboxylic acid (using NaOH/EtOH) enables further functionalization, but nitro groups may require protection .

Q. How can contradictions in crystallographic data (e.g., bond length deviations) be resolved?

- Multi-model refinement : Use SHELXL to compare disordered configurations.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts) to explain packing anomalies .

- Twinned data correction : Apply TWINABS for intensity integration in cases of pseudo-merohedral twinning .

Q. What computational methods are suitable for predicting the compound’s supramolecular assembly?

- DFT calculations : Gaussian or ORCA software optimizes geometry and calculates electrostatic potential surfaces to predict hydrogen-bonding motifs .

- MERCURY software : Visualizes predicted crystal packing using graph-set analysis (e.g., Etter’s rules for N–H⋯O motifs) .

Q. How can low yields in multi-step syntheses be addressed?

- Mechanistic studies : Probe intermediates via in-situ IR or LC-MS to identify bottlenecks (e.g., nitro group incompatibility with Grignard reagents) .

- Flow chemistry : Continuous processing minimizes decomposition of thermally sensitive intermediates.

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for the pyrrole NH to prevent side reactions during nitration .

Q. What safety protocols are critical when handling this compound?

- Explosivity risk : Nitro groups necessitate small-scale reactions (<1 g) and avoidance of open flames .

- Ventilation : Use fume hoods due to potential bromine vapor release during synthesis.

- Waste disposal : Quench nitro-containing waste with FeSO₄/H₂O to reduce oxidative hazards .

Q. Methodological Considerations

Q. How to design a crystallization protocol for this compound?

- Solvent screening : Use vapor diffusion with ethyl acetate/hexane (1:3) for slow nucleation.

- Seeding : Introduce microcrystals from analogous derivatives (e.g., ethyl 5-formyl-pyrrole carboxylate) to induce growth .

- Temperature gradients : Gradual cooling from 40°C to 4°C improves crystal quality .

Q. How to analyze conflicting NMR data for regiochemical assignments?

Properties

Molecular Formula |

C9H11BrN2O4 |

|---|---|

Molecular Weight |

291.10 g/mol |

IUPAC Name |

ethyl 4-bromo-1-ethyl-5-nitropyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11BrN2O4/c1-3-11-7(9(13)16-4-2)5-6(10)8(11)12(14)15/h5H,3-4H2,1-2H3 |

InChI Key |

HDQKZHXMRNERCT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=C1[N+](=O)[O-])Br)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.